molecular formula C27H33F3N4O3 B1574314 CWP232204

CWP232204

Cat. No. B1574314
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CWP232204 is a metabolite of CWP232291. CWP232204 is a specific inhibitor of the canonical Wnt signaling pathway, with potential antineoplastic activity. Upon intravenous administration of CWP232291, this agent is converted into its active form CWP232204 and induces the degradation of the downstream effector of the canonical Wnt signaling pathway beta-catenin, thereby preventing beta-catenin-dependent activation of transcription of a wide range of Wnt target genes. This prevents gene expression of many proteins necessary for growth, and induces apoptosis. This may potentially suppress cancer cell growth. The Wnt/beta-catenin signaling pathway regulates cell morphology, motility, and proliferation;  aberrant regulation of this pathway leads to neoplastic proliferation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus). (Last update: 7/23/2015).

Scientific Research Applications

1. Inhibition of Wnt Signaling in Hematologic Malignancies

CWP232291, a small-molecule inhibitor, is studied for its efficacy in hematologic malignancies, specifically acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS). It operates by degrading β-catenin and inducing apoptosis through endoplasmic reticulum stress activation. This study demonstrates its potential in treating these malignancies and suggests future exploration in combination therapies (Lee et al., 2020).

2. Effects on Colon Cancer

Research on CWP232228, a related compound, reveals its potential as a therapeutic drug in colorectal cancer (CRC). The treatment with CWP232228 showed cytotoxic effects in HCT116 cells, inducing apoptosis and cell-cycle arrest. This study indicates its effectiveness in reducing the growth of xenografted colon cancer cells in mice (Kim et al., 2019).

3. Potential in Treating Multiple Myeloma

CWP232291's effect on primary tumor cells from patients with malignant hematologic diseases, including multiple myeloma (MM), was studied. It showed potent cytotoxicity in patient samples, suggesting a rationale for its use in treating hematologic malignancies, particularly AML and B-cell neoplasms (Kim et al., 2011).

properties

Product Name

CWP232204

Molecular Formula

C27H33F3N4O3

Appearance

Solid powder

synonyms

CWP232204;  CWP 232204;  CWP-232204.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.